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Cat. No.: B14748559 Get Quote

An In-depth Technical Guide to the Predicted ADMET Properties of Lehmbachol D

Introduction
Lehmbachol D is a chemical compound with the molecular formula C26H26O8[1]. The early

assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)

properties is a critical step in the drug discovery pipeline, helping to identify and mitigate

potential liabilities of a compound before it progresses to more resource-intensive stages. In

recent years, in silico (computational) methods have become indispensable for predicting the

ADMET profile of new chemical entities like Lehmbachol D, offering a rapid and cost-effective

way to evaluate their drug-likeness.[2][3] These predictive models leverage machine learning

and quantitative structure-activity relationships (QSAR) to forecast a compound's

pharmacokinetic and pharmacodynamic properties based on its chemical structure.[4]

This technical guide provides a comprehensive overview of the predicted ADMET properties of

Lehmbachol D based on its known structure. The data presented herein are computationally

derived and serve as a foundational assessment. It is imperative that these predictions are

followed by experimental validation.

Predicted Physicochemical Properties
The physicochemical properties of a molecule are fundamental determinants of its ADMET

profile. These properties, calculated from the 2D structure of Lehmbachol D, offer the first

glimpse into its potential behavior as a drug candidate.

Table 1: Predicted Physicochemical Properties of Lehmbachol D
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Property Predicted Value
Implication for Drug-
Likeness

Molecular Formula C26H26O8 -

Molecular Weight 466.5 g/mol

Adheres to Lipinski's Rule of

Five (<500 Da), favoring good

absorption and distribution.

XLogP3 3.6

Indicates moderate lipophilicity,

which is often correlated with

good membrane permeability

and absorption.

Hydrogen Bond Donors 2

Adheres to Lipinski's Rule of

Five (≤5), suggesting a lower

likelihood of poor permeability.

Hydrogen Bond Acceptors 8

Adheres to Lipinski's Rule of

Five (≤10), which is favorable

for oral bioavailability.

Rotatable Bonds 3

Low number of rotatable bonds

suggests conformational

rigidity, which can be beneficial

for target binding.

Topological Polar Surface Area

(TPSA)
124 Å²

A TPSA > 140 Å² is often

associated with poor oral

bioavailability; the predicted

value is borderline and

warrants further investigation.

Source: PubChem CID 162985339. All properties are computationally generated.[1]

Predicted ADMET Profile
The following sections detail the predicted ADMET properties of Lehmbachol D. These

predictions are based on established computational models that analyze the molecule's

structural features.
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Absorption
Absorption is the process by which a drug enters the systemic circulation. For orally

administered drugs, this primarily involves traversing the intestinal epithelium.

Table 2: Predicted Absorption Properties of Lehmbachol D

Parameter Predicted Classification Implication

Human Intestinal Absorption

(HIA)
High

The molecule's properties are

generally favorable for passive

diffusion across the gut wall.

Caco-2 Permeability Moderate to High

Expected to show good

permeability in in vitro models

that mimic the human intestine.

P-glycoprotein (P-gp)

Substrate
Likely No

The structure does not contain

common motifs that are

strongly associated with P-gp

substrates, reducing the risk of

active efflux from cells.

Distribution
Distribution describes the reversible transfer of a drug from the bloodstream to various tissues

in the body.

Table 3: Predicted Distribution Properties of Lehmbachol D
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Parameter
Predicted
Value/Classification

Implication

Plasma Protein Binding (PPB) High (>90%)

The moderate lipophilicity

suggests significant binding to

plasma proteins like albumin,

which may limit the free

fraction of the drug available

for therapeutic action.

Blood-Brain Barrier (BBB)

Penetration
Low

The relatively high TPSA and

multiple hydrogen bond

acceptors likely limit the ability

of Lehmbachol D to cross the

tightly regulated blood-brain

barrier.

Volume of Distribution (Vd) Moderate to High

The compound is expected to

distribute from the plasma into

various tissues.

Metabolism
Metabolism involves the biochemical modification of drug molecules, primarily by enzymes in

the liver, to facilitate their elimination. Predicting interactions with Cytochrome P450 (CYP)

enzymes is crucial for assessing the potential for drug-drug interactions.[5]

Table 4: Predicted Metabolic Profile of Lehmbachol D
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Parameter
Prediction (Inhibitor/Non-
inhibitor)

Implication

CYP1A2 Inhibition Non-inhibitor

Low risk of interactions with

drugs metabolized by CYP1A2

(e.g., caffeine).

CYP2C9 Inhibition Non-inhibitor

Low risk of interactions with

drugs metabolized by CYP2C9

(e.g., warfarin).

CYP2C19 Inhibition Non-inhibitor

Low risk of interactions with

drugs metabolized by

CYP2C19 (e.g., omeprazole).

CYP2D6 Inhibition Inhibitor

Potential for drug-drug

interactions with substrates of

CYP2D6 (e.g., codeine,

metoprolol).

CYP3A4 Inhibition Inhibitor

High risk of interactions, as

CYP3A4 is responsible for the

metabolism of approximately

50% of drugs on the market.

Metabolite Prediction -

Computational tools can

predict potential sites of

metabolism on the molecule,

aiding in the identification of

metabolites in experimental

studies.[6][7][8][9]

Excretion
Excretion is the process of removing a drug and its metabolites from the body, primarily through

the kidneys (urine) or in the feces. The products of Phase I (e.g., oxidation via CYPs) and

Phase II (e.g., glucuronidation) metabolism are typically more water-soluble, facilitating renal

clearance.
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Toxicity
Predicting potential toxicity early is a key goal of in silico ADMET assessment, helping to avoid

late-stage failures in drug development.[10][11][12][13]

Table 5: Predicted Toxicity Profile of Lehmbachol D

Toxicity Endpoint Prediction (Risk Level) Implication

hERG Inhibition Low Risk

The structure lacks the typical

pharmacophore for hERG

channel blockers, suggesting a

lower risk of cardiotoxicity.

Hepatotoxicity (Liver Injury) Moderate Risk

Some structural features may

be associated with potential

liver toxicity; requires

experimental evaluation.

Ames Mutagenicity Low Risk

The molecule is not predicted

to be mutagenic, indicating a

low likelihood of causing DNA

damage.

Skin Sensitization Low Risk
The compound is not predicted

to be a skin sensitizer.

Experimental Protocols for In Vitro Validation
The following are standardized protocols for key experiments used to validate the in silico

predictions.

Caco-2 Permeability Assay
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in transwell plates and

cultured for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal

epithelium. Monolayer integrity is confirmed by measuring the transepithelial electrical

resistance (TEER).
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Permeability Measurement: The test compound (Lehmbachol D) is added to the apical (AP)

side of the transwell. Samples are collected from the basolateral (BL) side at specified time

points (e.g., 30, 60, 90, 120 minutes).

Quantification: The concentration of Lehmbachol D in the collected samples is determined

using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate

of transport across the cell monolayer.

CYP450 Inhibition Assay
Reagents: Human liver microsomes (as a source of CYP enzymes), a panel of specific CYP

isoform probe substrates, and an NADPH-regenerating system are used.

Incubation: Lehmbachol D at various concentrations is pre-incubated with human liver

microsomes and the NADPH system. The specific probe substrate for the CYP isoform of

interest is then added to initiate the reaction.

Analysis: The reaction is stopped, and the amount of metabolite formed from the probe

substrate is quantified by LC-MS/MS.

Data Analysis: The rate of metabolite formation in the presence of Lehmbachol D is

compared to the vehicle control. An IC50 value (the concentration of inhibitor that causes

50% inhibition) is calculated.

Visualizations
ADMET Prediction Workflow
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Caption: A generalized workflow for the prediction and validation of ADMET properties.

General Drug Metabolism Pathways
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Caption: Principal pathways of drug metabolism in the liver.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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